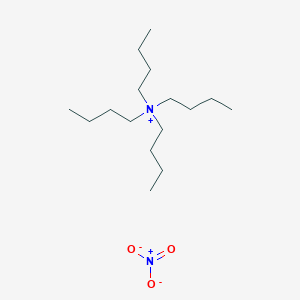

Tetrabutylammonium nitrate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 221165. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Household Products - Detergents - Supplementary Records. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

tetrabutylazanium;nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.NO3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3)4/h5-16H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHOKENWFMZXSEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.[N+](=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10549-76-5 (Parent) | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, nitrate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001941271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8062076 | |

| Record name | Tetrabutylammonium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic crystals with a weak odor; [Alfa Aesar MSDS] | |

| Record name | Tetrabutylammonium nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17924 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1941-27-1 | |

| Record name | Tetrabutylammonium nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1941-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, nitrate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001941271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, nitrate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrabutylammonium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.115 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Purification of Tetrabutylammonium Nitrate: A Technical Guide for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of tetrabutylammonium (B224687) nitrate (B79036) (TBAN) for laboratory applications. The document details established synthesis methodologies, purification protocols, and characterization data, presented in a clear and structured format to aid researchers in the preparation of high-purity TBAN.

Introduction

Tetrabutylammonium nitrate, a quaternary ammonium (B1175870) salt, serves as a versatile reagent in various chemical processes. Its applications include use as a phase-transfer catalyst, a supporting electrolyte in electrochemistry, and a source of the nitrate ion in organic synthesis.[1] The synthesis and subsequent purification of TBAN are critical to ensure the reliability and reproducibility of experimental results. This guide outlines the primary methods for its preparation and purification, supported by experimental data and characterization information.

Synthesis of this compound

The laboratory-scale synthesis of this compound can be primarily achieved through two effective methods: salt metathesis and ion exchange.

Salt Metathesis Reaction

Salt metathesis, or double displacement, is a common and straightforward method for synthesizing TBAN. This reaction involves the exchange of ions between two soluble salts, resulting in the precipitation of an insoluble salt, which drives the reaction to completion. Common starting materials include a tetrabutylammonium halide (e.g., tetrabutylammonium bromide or chloride) and a nitrate salt (e.g., silver nitrate, sodium nitrate, or potassium nitrate).

A frequent approach involves the reaction of a tetrabutylammonium halide with silver nitrate. The precipitation of the insoluble silver halide (AgCl or AgBr) leaves the desired this compound in solution.

Experimental Protocol:

-

Dissolution: Dissolve tetrabutylammonium bromide (TBAB) in a suitable solvent such as water or ethanol.

-

Reaction: In a separate container, dissolve a stoichiometric amount of silver nitrate in the same solvent.

-

Mixing: Slowly add the silver nitrate solution to the TBAB solution with constant stirring. A precipitate of silver bromide will form immediately.

-

Completion: Continue stirring for 1-2 hours at room temperature to ensure the reaction goes to completion.

-

Filtration: Remove the silver bromide precipitate by vacuum filtration.

-

Isolation: The filtrate, containing the dissolved this compound, is then concentrated under reduced pressure to yield the crude product.

Alternatively, other nitrate salts like sodium nitrate or potassium nitrate can be used. The choice of solvent is crucial in this case to facilitate the precipitation of the inorganic salt byproduct (e.g., NaCl or KBr).

Experimental Protocol:

-

Dissolution: Dissolve tetrabutylammonium chloride in a minimal amount of a suitable solvent.

-

Addition of Nitrate Salt: Add a solution of sodium nitrate or potassium nitrate. The choice of solvent should be one in which the sodium or potassium chloride is poorly soluble.

-

Precipitation and Filtration: The precipitated inorganic chloride is removed by filtration.

-

Isolation: The filtrate is then concentrated to obtain the crude this compound.

Ion Exchange Method

The ion exchange method offers an alternative route to synthesize high-purity this compound. This technique involves passing a solution of a tetrabutylammonium salt (typically a halide) through an anion exchange resin that has been pre-loaded with nitrate ions.

Experimental Protocol:

-

Resin Preparation: Prepare an anion exchange resin column. The resin should be in the nitrate form. This can be achieved by washing the resin extensively with a concentrated solution of a nitrate salt (e.g., sodium nitrate or potassium nitrate), followed by washing with deionized water to remove excess salt.

-

Sample Loading: Dissolve the starting tetrabutylammonium halide in deionized water and pass the solution through the prepared resin column.

-

Elution: As the solution passes through the resin, the halide ions are exchanged for nitrate ions.

-

Collection and Isolation: Collect the eluent containing the this compound. The solvent is then removed under reduced pressure to yield the product.

Yields for ion exchange synthesis of similar compounds can be quite high, often exceeding 70-80%, depending on the efficiency of the ion exchange process.[2][3]

Purification of this compound

Crude this compound obtained from the synthesis often contains unreacted starting materials and other impurities. Recrystallization is the most common and effective method for its purification.

Recrystallization

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Common solvents for the recrystallization of this compound include benzene, ethanol, and ethyl acetate.[4]

General Recrystallization Protocol:

-

Dissolution: Dissolve the crude this compound in a minimal amount of the chosen hot solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur as the solution cools. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Collection: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

The purity of the recrystallized product can be assessed by its melting point and spectroscopic methods. Commercially available this compound typically has a purity of ≥97% to >98.0%.[1][5]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₃₆N₂O₃ | [5] |

| Molecular Weight | 304.47 g/mol | [5] |

| Appearance | White crystalline powder | [5] |

| Melting Point | 116-118 °C | |

| Purity (Commercial) | ≥97% - >98.0% | [1][5] |

Table 2: Characterization Data for this compound

| Technique | Observed Peaks/Shifts |

| ¹H NMR | Consistent with the presence of four butyl groups attached to a nitrogen atom. |

| ¹³C NMR | Signals corresponding to the four distinct carbon atoms of the butyl groups. |

| FTIR (KBr) | Characteristic peaks for C-H stretching and bending, and a strong absorption band for the nitrate group. |

Mandatory Visualizations

Caption: General workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of TBAN via salt metathesis.

Caption: Experimental workflow for the synthesis of TBAN via ion exchange.

References

Physical and chemical properties of Tetrabutylammonium nitrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabutylammonium (B224687) nitrate (B79036) (TBAN) is a quaternary ammonium (B1175870) salt with a wide range of applications in chemical synthesis and electrochemical systems. Its unique properties, including its solubility profile and ability to act as a phase-transfer catalyst, make it a valuable reagent in various scientific and industrial processes. This technical guide provides an in-depth overview of the physical and chemical properties of tetrabutylammonium nitrate, detailed experimental protocols for their determination, and a visualization of its role in phase-transfer catalysis.

Introduction

This compound, with the chemical formula [N(C₄H₉)₄]NO₃, is a white crystalline solid at room temperature.[1] It belongs to the class of quaternary ammonium salts, which are characterized by a central nitrogen atom bonded to four organic groups.[2] The tetrabutylammonium cation consists of a nitrogen atom bonded to four butyl chains, rendering the cation lipophilic. This lipophilicity, combined with the properties of the nitrate anion, gives TBAN its distinct characteristics. It is widely utilized as a phase-transfer catalyst, a supporting electrolyte in electrochemistry, and as a source of the nitrate ion in various chemical reactions.[2][3][4]

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its application in various experimental and industrial settings.

| Property | Value | References |

| Molecular Formula | C₁₆H₃₆N₂O₃ | [1][5][6] |

| Molecular Weight | 304.47 g/mol | [3][5][6] |

| Appearance | White crystalline powder/solid | [2][3][7] |

| Melting Point | 116-121 °C (240.8-249.8 °F; 389.15-394.15 K) | [3][5][7] |

| Boiling Point | ~445.28 °C (833.5 °F; 718.43 K) (rough estimate) | [5][8] |

| Density | ~0.958 - 1.0 g/cm³ (rough estimate) | [1][5][8] |

| Solubility | ||

| Highly soluble in polar solvents (e.g., water, acetonitrile) | [1][4] | |

| Limited solubility in non-polar solvents | [1] | |

| Water: <2 g/100 mL | [4][5] | |

| Acetonitrile: 0.1 g/mL (clear, colorless solution) | [4][9] | |

| Hygroscopicity | Hygroscopic | [4][6][8] |

Chemical Properties

This compound exhibits chemical properties that are characteristic of quaternary ammonium salts and nitrates.

-

Thermal Stability: It is stable under normal conditions but can decompose at elevated temperatures.[4][8] Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[10]

-

Oxidizing Properties: As a nitrate salt, it is an oxidizer and may intensify fire. It is incompatible with strong reducing agents, strong acids, and combustible materials.[8][10]

-

Phase-Transfer Catalysis: One of its most significant applications is as a phase-transfer catalyst. The lipophilic tetrabutylammonium cation can transport the nitrate anion (or other anions) from an aqueous phase to an organic phase, facilitating reactions between reactants that are soluble in immiscible solvents.[3][7]

-

Nucleophilic Substitution Reactions: It serves as a source of the nitrate ion (NO₃⁻), which can act as a nucleophile in substitution reactions.[4][9] For example, it can be used in the preparation of organic nitrates from alkyl halides.

-

Electrochemical Behavior: In non-aqueous electrochemistry, it is often used as a supporting electrolyte due to its good solubility and electrochemical stability.[3]

Experimental Protocols

The following sections provide generalized experimental methodologies for determining the key physical properties of this compound. These protocols are based on standard techniques used for ionic liquids and related compounds.

Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus or by differential scanning calorimetry (DSC).

Method: Capillary Melting Point Apparatus

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point.

Determination of Solubility

The solubility of this compound in various solvents can be determined by the isothermal shake-flask method.

Method: Isothermal Shake-Flask

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand in the temperature bath until the undissolved solid settles.

-

Analysis: A known volume of the supernatant (the saturated solution) is carefully withdrawn using a filtered syringe. The concentration of this compound in the solution is then determined by a suitable analytical method, such as gravimetric analysis (after solvent evaporation) or spectroscopy.

Determination of Density

The density of this compound (in its molten state, if necessary) or its solutions can be accurately measured using a vibrating tube densimeter.

Method: Vibrating Tube Densitometer

-

Calibration: The instrument is calibrated using two standards of known density, typically dry air and deionized water.

-

Sample Injection: The sample (a solution of known concentration or the molten salt) is injected into the U-shaped vibrating tube.

-

Measurement: The instrument measures the oscillation period of the tube, which is related to the density of the sample.

-

Temperature Control: The temperature of the sample is precisely controlled by the instrument. Measurements are typically taken over a range of temperatures.

Mandatory Visualization

The following diagram illustrates the mechanism of this compound as a phase-transfer catalyst in a nucleophilic substitution reaction, specifically the reaction of an alkyl halide (R-X) with a nucleophile (Nu⁻) from an aqueous solution.

Caption: Mechanism of Phase-Transfer Catalysis with TBAN.

Safety and Handling

This compound is an oxidizer and can cause skin and eye irritation.[6][8][11] Ingestion of nitrates can lead to methemoglobinemia.[11] It should be handled with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.[11] It should be stored in a cool, dry place away from combustible materials and moisture.[8][11]

Conclusion

This compound is a versatile quaternary ammonium salt with a well-defined set of physical and chemical properties that make it suitable for a variety of applications in research and industry. Its role as a phase-transfer catalyst is particularly noteworthy, enabling reactions between immiscible phases and contributing to greener chemical processes. A thorough understanding of its properties and handling requirements is essential for its safe and effective use.

References

- 1. mdpi.com [mdpi.com]

- 2. Data selection and estimation of the normal melting temperature of ionic liquids using a method based on homologous cations [comptes-rendus.academie-sciences.fr]

- 3. gmwgroup.harvard.edu [gmwgroup.harvard.edu]

- 4. Density and viscosity of several pure and water-saturated ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 7. nbinno.com [nbinno.com]

- 8. solutions - How do phase transfer catalysts bring anions to organic phase? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. Advancing Ionic Liquid Research with pSCNN: A Novel Approach for Accurate Normal Melting Temperature Predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Phase behavior and phase-transfer catalysis of tetrabutylammonium salts. Interface-mediated catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Spectral Analysis of Tetrabutylammonium Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for tetrabutylammonium (B224687) nitrate (B79036), a quaternary ammonium (B1175870) salt utilized in various chemical and pharmaceutical applications. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Molecular Structure and Properties

Tetrabutylammonium nitrate consists of a central nitrogen atom bonded to four butyl groups, forming a bulky, symmetric quaternary ammonium cation. This cation is paired with a nitrate anion.

-

Chemical Formula: C₁₆H₃₆N₂O₃

-

Molecular Weight: 304.47 g/mol

-

Appearance: White crystalline solid

Spectral Data Analysis

The structural features of this compound are elucidated through the following spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule. The spectra are characterized by signals corresponding to the chemically distinct protons and carbons of the tetrabutylammonium cation. The nitrate anion does not possess NMR-active nuclei under standard conditions.

¹H NMR Spectral Data

The proton NMR spectrum is relatively simple due to the symmetry of the tetrabutylammonium cation. The four butyl chains are chemically equivalent, leading to four distinct signals.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~3.2 | Triplet | α-CH₂ (-N-CH₂ -CH₂-CH₂-CH₃) |

| ~1.6 | Multiplet | β-CH₂ (-N-CH₂-CH₂ -CH₂-CH₃) |

| ~1.4 | Multiplet | γ-CH₂ (-N-CH₂-CH₂-CH₂ -CH₃) |

| ~0.9 | Triplet | δ-CH₃ (-N-CH₂-CH₂-CH₂-CH₃ ) |

¹³C NMR Spectral Data

The carbon NMR spectrum also reflects the symmetry of the cation, showing four signals corresponding to the four chemically different carbon atoms in the butyl chains.

| Chemical Shift (δ) ppm | Assignment |

| ~58 | α-Carbon (-N-C H₂-CH₂-CH₂-CH₃) |

| ~24 | β-Carbon (-N-CH₂-C H₂-CH₂-CH₃) |

| ~20 | γ-Carbon (-N-CH₂-CH₂-C H₂-CH₃) |

| ~13 | δ-Carbon (-N-CH₂-CH₂-CH₂-C H₃) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for both the tetrabutylammonium cation and the nitrate anion.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~2960-2870 | C-H (alkyl) | Stretching |

| ~1470 | C-H (alkyl) | Bending |

| ~1380 | N-O (nitrate) | Asymmetric Stretching |

| ~1040 | C-N | Stretching |

| ~830 | N-O (nitrate) | Out-of-plane Bending |

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable method for the analysis of this compound, as it is an ionic compound. The mass spectrum is dominated by the peak corresponding to the tetrabutylammonium cation. Fragmentation of this cation provides further structural information.

| m/z | Proposed Fragment |

| 242.28 | [N(C₄H₉)₄]⁺ (Tetrabutylammonium cation) |

| 186.22 | [N(C₄H₉)₃ + H]⁺ (Tributylammonium cation) |

| 142.16 | [N(C₄H₉)₂(CH=CH₂) + H]⁺ |

| 100.12 | [N(C₄H₉)(CH=CH₂) + H]⁺ |

| 58.06 | [N(CH₃)₂=CH₂]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

-

Ensure the sample is fully dissolved.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

FT-IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty ATR crystal should be collected prior to sample analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Instrumentation: A mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF, Orbitrap).

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent system.

Data Acquisition:

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Mass Range: m/z 50-500.

-

For fragmentation studies (MS/MS), the precursor ion (m/z 242.28) is selected and subjected to collision-induced dissociation (CID) with an appropriate collision energy.

Visualizations

The following diagrams illustrate the workflow of the spectral analysis and the fragmentation of the tetrabutylammonium cation.

Solubility of Tetrabutylammonium Nitrate in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of tetrabutylammonium (B224687) nitrate (B79036) in a range of common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide synthesizes available qualitative and quantitative information, outlines detailed experimental protocols for solubility determination, and presents visual workflows to aid in solvent selection and experimental design.

Core Topic: Solubility Profile of Tetrabutylammonium Nitrate

This compound (TBAN), a quaternary ammonium (B1175870) salt, exhibits a varied solubility profile that is crucial for its application in organic synthesis, electrochemistry, and pharmaceutical development. Its solubility is governed by the interplay between the large, lipophilic tetrabutylammonium cation and the polar nitrate anion.

Data Presentation: Quantitative and Qualitative Solubility

| Solvent Category | Solvent | Temperature (°C) | Solubility |

| Alcohols | Methanol | Not Specified | Soluble |

| Ethanol | Not Specified | Soluble | |

| Ketones | Acetone | Not Specified | Highly Soluble |

| Ethers | Tetrahydrofuran (THF) | Not Specified | Soluble |

| Esters | Ethyl Acetate | Not Specified | Soluble |

| Halogenated Hydrocarbons | Dichloromethane (DCM) | Not Specified | Soluble[1] |

| Chloroform | Not Specified | Soluble | |

| Aromatic Hydrocarbons | Benzene | Not Specified | Soluble[1] |

| Toluene | Not Specified | Soluble[1] | |

| Nitriles | Acetonitrile (B52724) | Not Specified | 10 g/100 mL[2][3][4][5] |

| Water | Water | Not Specified | <2 g/100 mL[3][4][5] |

General solubility trends indicate that this compound is highly soluble in polar aprotic solvents like acetonitrile and acetone.[6] Its solubility in polar protic solvents such as alcohols is generally good. The compound also shows solubility in less polar solvents like dichloromethane, benzene, and toluene, which can be attributed to the large, nonpolar nature of the tetrabutylammonium cation.[1] However, some sources suggest limited solubility in non-polar solvents.[6] The conflicting information highlights the need for empirical determination of solubility for specific applications.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following established methodologies can be employed.

Gravimetric Method

This is a common and straightforward method for determining the equilibrium solubility of a solid in a liquid.

Methodology:

-

Saturation: An excess amount of this compound is added to a known volume or mass of the desired organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and the solvent is fully saturated.

-

Phase Separation: After equilibration, agitation is stopped, and the undissolved solid is allowed to settle.

-

Sample Withdrawal: A known volume of the clear supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-weighed syringe to avoid precipitation upon cooling.

-

Solvent Evaporation: The withdrawn sample is transferred to a pre-weighed container, and the solvent is removed under reduced pressure or by gentle heating. Care must be taken to avoid decomposition of the this compound.

-

Mass Determination: The container with the dried solute is weighed. The mass of the dissolved this compound is determined by subtracting the initial mass of the container.

-

Calculation: The solubility is then calculated and can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Isothermal Saturation Method Followed by Analytical Quantification

This method is similar to the gravimetric method in achieving equilibrium but employs an analytical technique to determine the concentration of the solute in the saturated solution.

Methodology:

-

Saturation and Equilibration: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

-

Filtration: After equilibration, the suspension is filtered through a syringe filter (e.g., 0.45 µm PTFE) to separate the undissolved solid from the saturated solution. The filtration should be performed at the equilibration temperature to prevent precipitation.

-

Dilution: A precise volume of the clear filtrate is diluted with a suitable solvent to a concentration within the working range of the chosen analytical method.

-

Quantification: The concentration of this compound in the diluted solution is determined using a suitable analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): With an appropriate column and mobile phase, the concentration can be determined by comparing the peak area to a calibration curve.

-

UV-Vis Spectroscopy: If the compound has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a calibration curve.

-

Ion Chromatography: This technique can be used to quantify the nitrate anion or the tetrabutylammonium cation.

-

-

Calculation: The solubility is calculated by taking into account the dilution factor.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships relevant to the solubility of this compound.

Caption: Workflow for experimental determination of solubility.

Caption: Logical flow for solvent selection based on solubility requirements.

References

- 1. labsolu.ca [labsolu.ca]

- 2. This compound | 1941-27-1 [chemicalbook.com]

- 3. This compound | 1941-27-1 [amp.chemicalbook.com]

- 4. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 5. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Tetrabutylammonium Nitrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition profile of Tetrabutylammonium (B224687) Nitrate (B79036) (TBAN). Due to the limited availability of public domain data specifically detailing the thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of TBAN, this document synthesizes information from related compounds and general principles of thermal analysis to offer a robust predictive assessment.

Executive Summary

Tetrabutylammonium nitrate is a quaternary ammonium (B1175870) salt recognized for its utility as a phase-transfer catalyst, electrolyte, and in the synthesis of various chemical compounds.[1] Its thermal stability is a critical parameter for its safe handling, storage, and application in diverse chemical processes, including those in pharmaceutical development. This guide consolidates available data on its physical properties and provides a framework for understanding its thermal behavior.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₆N₂O₃ | [1] |

| Molecular Weight | 304.47 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 116-118 °C | [1] |

| Solubility | High solubility in polar solvents (e.g., water), limited in non-polar solvents. | [2] |

| Hygroscopicity | Hygroscopic, should be stored in a dry environment. | [3] |

Thermal Stability and Decomposition

A study by Bhatt and Gohil, focusing on ionic liquids for thermal energy storage, synthesized and characterized several tetrabutylammonium-based salts, including the nitrate.[4] Their work suggests that this compound is a suitable material for thermal applications up to 383 K (110 °C), indicating good thermal stability within this temperature range.

Generally, the thermal stability of quaternary ammonium salts is influenced by the nature of both the cation and the anion. The decomposition of tetrabutylammonium salts often proceeds via Hofmann elimination or nucleophilic substitution. For salts with non-basic anions, decomposition temperatures are typically high. However, the nitrate anion, being an oxidizing agent, can potentially lead to more complex and energetic decomposition pathways compared to halide or tetrafluoroborate (B81430) salts.

The thermal decomposition of the simpler ammonium nitrate is well-studied and known to be complex, proceeding through different pathways depending on the temperature and pressure. It can decompose to produce nitrous oxide and water at lower temperatures, or nitrogen dioxide, nitrogen, and water at higher temperatures. While the bulky tetrabutylammonium cation will significantly alter the decomposition mechanism compared to the simple ammonium ion, the oxidizing nature of the nitrate anion remains a key consideration.

Table 2: Comparative Thermal Data of Related Compounds

| Compound | Decomposition Onset/Temperature | Method | Reference |

| Tetrabutylammonium Perchlorate | > 300 °C | DTA | [5] |

| Tetrabutylammonium Hexafluorophosphate | Decomposes in two steps: 280-370 °C and 370-410 °C | TGA | |

| Tetrabutylammonium Bromide | Stable with the addition of Al₂O₃ | TGA/DTA | [4] |

| Ammonium Nitrate | Single exotherm with onset ~304 °C | DSC | [6] |

Note: The data for related compounds is provided for comparative context and does not represent the actual decomposition temperature of this compound.

Experimental Protocols

To accurately determine the thermal stability and decomposition temperature of this compound, the following experimental methodologies are recommended.

4.1 Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which the sample begins to lose mass due to decomposition.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Methodology:

-

Accurately weigh 5-10 mg of dry this compound into a suitable TGA pan (e.g., alumina (B75360) or platinum).

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass of the sample as a function of temperature.

-

The onset of decomposition is determined from the resulting TGA curve, typically as the temperature at which a significant mass loss begins.

-

4.2 Differential Scanning Calorimetry (DSC)

-

Objective: To identify the temperatures of thermal events such as melting and decomposition, and to quantify the enthalpy changes associated with these events.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Methodology:

-

Accurately weigh 2-5 mg of dry this compound into a hermetically sealed aluminum or copper DSC pan. An empty, sealed pan is used as a reference.

-

Place the sample and reference pans in the DSC cell.

-

Heat the sample from ambient temperature to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

Endothermic peaks will indicate melting, while exothermic peaks will indicate decomposition. The onset temperature and the peak maximum of these events provide critical information about the thermal stability.

-

Visualizations

5.1 Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound like this compound.

Caption: Workflow for Thermal Analysis of this compound.

5.2 Logical Relationship of Thermal Decomposition Factors

This diagram illustrates the key factors influencing the thermal decomposition of a quaternary ammonium nitrate salt.

References

An In-depth Technical Guide to Tetrabutylammonium Nitrate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tetrabutylammonium (B224687) nitrate (B79036), a quaternary ammonium (B1175870) salt with significant applications in chemical synthesis and electrochemistry. We will delve into its core properties, provide detailed experimental protocols for its synthesis and purification, and explore its utility as a supporting electrolyte and a reagent in nucleophilic substitution reactions.

Core Properties and Identification

Tetrabutylammonium nitrate, with the CAS number 1941-27-1 , is a white, crystalline solid.[1][2][3][4] It is characterized by the presence of a central nitrogen atom bonded to four butyl groups, forming a quaternary ammonium cation, and a nitrate anion. This structure imparts solubility in various organic solvents.[2]

Molecular Structure and Identifiers

The molecular formula for this compound is C₁₆H₃₆N₂O₃.[3][5][6] Key identifiers are summarized in the table below for easy reference.

| Identifier | Value |

| CAS Number | 1941-27-1[1][2][3][4][7] |

| Molecular Formula | C₁₆H₃₆N₂O₃[3][5][6] |

| Molecular Weight | 304.47 g/mol [1][2][7] |

| Linear Formula | (CH₃CH₂CH₂CH₂)₄N(NO₃)[1][7] |

| SMILES | CCCC--INVALID-LINK--(CCCC)CCCC.[O-]--INVALID-LINK--=O[1][5][7] |

| InChI Key | QHOKENWFMZXSEU-UHFFFAOYSA-N[1][5][7] |

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the following table.

| Property | Value |

| Appearance | White crystalline powder[2] |

| Melting Point | 116-118 °C[1][2] |

| Solubility | Soluble in organic solvents[2] |

| Stability | Stable, but hygroscopic and incompatible with strong oxidizing agents[8] |

Synthesis and Purification Protocols

This compound can be synthesized through several methods, including anion exchange and salt metathesis reactions.

Synthesis via Salt Metathesis

This protocol describes the synthesis of this compound from tetrabutylammonium chloride and sodium nitrate in a biphasic system.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, add solid tetrabutylammonium chloride (2.0 g, 8.4 mmol) to a solution of sodium nitrate (1.1 g, 12.6 mmol) in water (4 mL) with stirring.

-

Reaction: Stir the resulting mixture at room temperature. A white solid precipitate will slowly form.

-

Extraction: Add dichloromethane (B109758) (5 mL) to the reaction mixture and stir the biphasic system vigorously for 1 hour.

-

Separation: Stop the stirring and separate the aqueous and organic layers.

-

Further Extraction: Extract the aqueous layer with dichloromethane (3 x 5 mL).

-

Washing: Combine all organic layers and wash with water (3 x 4 mL).

-

Drying and Isolation: Dry the combined organic layer with anhydrous sodium sulfate. Filter to remove the drying agent and evaporate the filtrate under vacuum at 50°C to yield the this compound product.

Purification by Recrystallization

Crude this compound can be purified by recrystallization to obtain a high-purity product.

Experimental Protocol:

-

Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as a 1:2 mixture of ethanol (B145695) and water or acetonitrile.

-

Cooling and Crystallization: Allow the solution to cool slowly to room temperature to induce the formation of crystals. For enhanced crystallization, the flask can be placed in an ice bath.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.

-

Drying: Dry the crystals in a vacuum oven at an appropriate temperature (e.g., 80°C) overnight to remove any residual solvent.

Caption: General workflow for the synthesis and purification of this compound.

Applications in Research and Development

This compound serves as a valuable tool in both electrochemistry and organic synthesis.

Supporting Electrolyte in Electrochemistry

Due to its solubility in organic solvents and its wide electrochemical window, this compound is an effective supporting electrolyte for non-aqueous electrochemical studies, such as cyclic voltammetry.

Experimental Protocol for Cyclic Voltammetry:

-

Electrolyte Preparation: Prepare a 0.1 M solution of this compound in a suitable anhydrous solvent (e.g., acetonitrile) inside a glovebox or under an inert atmosphere.

-

Cell Assembly: Assemble a three-electrode electrochemical cell with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/Ag⁺), and a counter electrode (e.g., platinum wire). Fill the cell with the prepared electrolyte solution.

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution throughout the experiment.

-

Analyte Introduction: Introduce the analyte of interest into the cell at a desired concentration (typically in the millimolar range).

-

Data Acquisition: Set the parameters on the potentiostat (e.g., scan rate, potential window) and perform the cyclic voltammetry measurement.

Caption: Experimental workflow for using this compound as a supporting electrolyte in cyclic voltammetry.

Reagent in Nucleophilic Substitution Reactions

This compound can act as a source of the nitrate nucleophile in substitution reactions, particularly for the conversion of alkyl halides to alkyl nitrates.

Experimental Protocol for Nucleophilic Substitution:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the alkyl halide substrate (e.g., 1-bromobutane) in a suitable solvent such as acetonitrile.

-

Reagent Addition: Add an equimolar amount or a slight excess of this compound to the solution.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Partition the residue between water and an organic solvent (e.g., diethyl ether). Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to obtain the crude alkyl nitrate. The product can be further purified by distillation or column chromatography if necessary.

Caption: Signaling pathway of a nucleophilic substitution reaction using this compound.

References

In-Depth Technical Guide to the Hygroscopic Nature and Handling of Tetrabutylammonium Nitrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Physicochemical Properties of Tetrabutylammonium (B224687) Nitrate (B79036)

Tetrabutylammonium nitrate is a white, crystalline solid. Its fundamental physical and chemical properties are summarized in the table below. Understanding these properties is essential for its proper handling and application.

| Property | Value | References |

| Molecular Formula | C₁₆H₃₆N₂O₃ | [1] |

| Molecular Weight | 304.46 g/mol | [1] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 114.00 - 116.00 °C | [1] |

| Solubility | Soluble in water and other polar solvents. Limited solubility in non-polar solvents. | [3] |

| Hygroscopicity | Hygroscopic | [2][4] |

Hygroscopic Nature of this compound

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. For a solid crystalline substance like TBAN, this can lead to deliquescence, where the solid dissolves in the absorbed water to form a solution. This phenomenon is critical in research and pharmaceutical development as it can impact powder flow, stability, and reaction kinetics.

Qualitative Assessment

This compound is consistently reported to be a hygroscopic substance.[2][4] A study comparing the hygroscopicity of several tetrabutylammonium salts found the following trend: tetrabutylammonium acetate (B1210297) > tetrabutylammonium bromide = this compound.[4] This indicates that while it may be less hygroscopic than the acetate salt, it exhibits significant water absorption comparable to the bromide salt. The hygroscopic nature of ionic salts is influenced by both the cation and the anion.[5] In the case of TBAN, the large, hydrophobic tetrabutylammonium cation contributes to a lower affinity for water compared to smaller cations. However, the nitrate anion is known to be a good hydrogen bond acceptor, contributing to the overall hygroscopicity of the salt.[3]

Lack of Quantitative Data

Experimental Protocol for Determining Deliquescence Relative Humidity (DRH)

Given the absence of published DRH data for TBAN, researchers may need to determine this value experimentally. The following is a generalized protocol based on established gravimetric methods.

Principle

This method involves exposing a dried sample of TBAN to a series of controlled relative humidity environments and monitoring the mass change. The DRH is identified as the relative humidity at which a sharp increase in mass is observed, indicating the uptake of atmospheric water to form a solution.

Materials and Equipment

-

This compound (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Controlled humidity chamber or desiccators

-

Saturated salt solutions to create controlled RH environments (e.g., NaCl for ~75% RH, KCl for ~84% RH, K₂SO₄ for ~97% RH at 25°C)

-

Hygrometer for verifying RH within the chamber

-

Vacuum oven

-

Weighing vials

Procedure

-

Sample Preparation: Dry the TBAN sample in a vacuum oven at a temperature below its melting point (e.g., 70-80°C) until a constant weight is achieved. This ensures the starting material is anhydrous.

-

Initial Weighing: Accurately weigh a portion of the dried TBAN into a pre-weighed vial. Record this as the initial dry mass.

-

Exposure to Controlled Humidity: Place the open vial containing the sample into a sealed chamber with a known and constant relative humidity, maintained by a saturated salt solution.

-

Mass Monitoring: At regular intervals, remove the vial from the chamber, quickly seal it, and weigh it. Record the mass and the time. Return the open vial to the chamber as quickly as possible to minimize disturbances to the equilibrium.

-

Equilibrium Determination: Continue monitoring the mass until it stabilizes (i.e., no significant change in mass over several consecutive measurements). This indicates that the sample is in equilibrium with the surrounding humidity.

-

Incremental Humidity Increase: Repeat steps 3-5 with progressively higher relative humidity environments.

-

Data Analysis: Plot the equilibrium mass of water absorbed per unit mass of dry TBAN against the relative humidity. The DRH is the point on the graph where a sharp, discontinuous increase in water uptake is observed.

Handling and Storage Precautions

Due to its hygroscopic and oxidizing nature, strict handling and storage procedures are imperative.

Personal Protective Equipment (PPE)

A comprehensive set of PPE must be worn at all times when handling TBAN.

| PPE Category | Item | Specifications and Recommendations |

| Eye Protection | Safety Goggles | Chemical splash goggles are required. A face shield should be worn in addition when there is a significant risk of splashing. |

| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation before use and replace them immediately if compromised. |

| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn. For larger quantities, a chemical-resistant apron is also recommended. |

| Respiratory Protection | NIOSH-approved respirator | A respirator with a particulate filter (N95 or higher) should be used when handling the powder outside of a fume hood to prevent inhalation of dust particles. |

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended, especially when weighing the solid or preparing solutions.

-

Controlled Environment: For moisture-sensitive applications, handling within a glove box under an inert atmosphere (e.g., nitrogen or argon) is ideal to prevent water absorption.

Storage

-

Container: Store in a tightly sealed, non-metallic container. The original manufacturer's container is often suitable.

-

Environment: Store in a cool, dry, and well-ventilated area away from incompatible substances.[1] A desiccator containing a suitable desiccant (e.g., silica (B1680970) gel, Drierite) is highly recommended for long-term storage.

-

Incompatibilities: Keep away from combustible materials, strong reducing agents, strong acids, and finely powdered metals.[6] Do not store on wooden shelves.

Spill Management and Waste Disposal

Spill Cleanup

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated.

-

PPE: Don the appropriate PPE as outlined in section 5.1.

-

Containment: For solid spills, carefully sweep or vacuum the material into a suitable container for disposal. Avoid generating dust.[1] Keep combustibles away from the spilled material.[6]

-

Decontamination: Clean the spill area with a damp cloth (water). Collect all cleanup materials in a sealed container for disposal as hazardous waste.

Waste Disposal

This compound and any contaminated materials should be treated as hazardous waste.

-

Collection: Collect waste in a clearly labeled, sealed container.

-

Regulations: All disposal must be in accordance with federal, state, and local regulations.[1][6]

-

Method: The preferred method of disposal is incineration in a licensed hazardous waste facility. Contact a licensed professional waste disposal service to arrange for pickup and disposal. Never dispose of TBAN in the regular trash or down the drain.

Thermal Stability and Decomposition

The thermal stability of this compound is a critical safety consideration due to its oxidizing properties.

-

Stability: The compound is stable at room temperature in closed containers under normal storage conditions.[1]

-

Conditions to Avoid: Avoid exposure to excess heat, as thermal decomposition can occur.[1]

-

Hazardous Decomposition Products: Thermal decomposition may produce hazardous gases, including carbon monoxide, carbon dioxide, and oxides of nitrogen.[1][6] Studies on other tetrabutylammonium salts suggest that decomposition can yield tributylamine (B1682462) and other products.[7][8]

Compatibility with Laboratory Materials

While specific compatibility data for TBAN is limited, general guidelines for oxidizing salts should be followed.

-

Plastics: The compatibility of TBAN with various plastics should be verified. As a general guide, materials like PTFE and PVDF often exhibit good chemical resistance. Polypropylene and polyethylene (B3416737) may have limited resistance, especially at elevated temperatures. It is crucial to test for compatibility before long-term exposure.

-

Metals: Avoid contact with reactive metals, especially in the presence of moisture, as this can lead to corrosion and potentially catalyze decomposition. Stainless steel and glass are generally suitable for handling and storage.

Conclusion

This compound is a valuable reagent whose utility is coupled with the critical considerations of its hygroscopic and oxidizing nature. Adherence to the handling, storage, and disposal protocols outlined in this guide is essential for ensuring the safety of laboratory personnel and the integrity of experimental outcomes. Researchers are strongly encouraged to experimentally determine the deliquescence relative humidity of TBAN for applications where moisture content is a critical parameter. By understanding and mitigating the risks associated with its hygroscopicity, scientists can confidently and safely incorporate this compound into their research and development endeavors.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. Hygroscopic growth of self-assembled layered surfactant molecules at the interface between air and organic salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hygroscopic Growth of Self-Assembled Layered Surfactant Molecules at the Interface between Air and Organic Salts | Conference Paper | PNNL [pnnl.gov]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. joac.info [joac.info]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Purity Specifications of Commercial Tetrabutylammonium Nitrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the purity specifications for commercial-grade Tetrabutylammonium (B224687) nitrate (B79036) (TBAN). Understanding these specifications is critical for ensuring the reliability, reproducibility, and safety of experimental and developmental work in research and pharmaceutical applications. This document outlines common purity levels, potential impurities, and the analytical methodologies used to verify the quality of TBAN.

Data Presentation: Comparative Purity Specifications

The following table summarizes the typical purity specifications of Tetrabutylammonium nitrate available from various commercial suppliers. These values represent common quality grades and may vary by supplier and specific product lot.

| Specification | Supplier A (Typical) | Supplier B (Typical) | Supplier C (Typical) | Supplier D (Typical) |

| Assay (%) | ≥ 98% (Titration)[1] | 97% | > 97.0% (Aqueous acid-base Titration)[2] | >98.0% (Nonaqueous Titration)[3] |

| Impurities | Not specified | <3% Tetrabutylammonium chloride[4][5][6] | Not specified | Not specified |

| Water Content (%) | Not specified | Not specified | ≤ 1.0% (Karl Fischer Titration)[2] | Not specified |

| Appearance | White crystalline powder[1] | Not specified | Off-white to faintly yellow powder[2] | White to Almost white powder to crystal[3] |

| Melting Point (°C) | 116-118[1] | 116-118 (lit.)[4][5][6] | 116-120 | 117.0-121.0 |

| Infrared Spectrum | Conforms to structure | Conforms to structure | Conforms | Conforms |

Experimental Protocols

Accurate determination of the purity of this compound relies on a combination of analytical techniques. The following are detailed methodologies for key experiments.

1. Assay by Nonaqueous Titration

This method is suitable for the determination of the overall basicity of the tetrabutylammonium salt.

-

Principle: this compound, a salt of a strong base (tetrabutylammonium hydroxide) and a strong acid (nitric acid), can be titrated in a non-aqueous medium. In this environment, the nitrate anion can exhibit basic properties and can be titrated with a strong acid.

-

Reagents and Equipment:

-

Perchloric acid (HClO4) in glacial acetic acid (0.1 N), standardized.

-

Glacial acetic acid.

-

Crystal violet indicator solution.

-

Analytical balance.

-

Burette (50 mL).

-

Stirrer.

-

-

Procedure:

-

Accurately weigh approximately 300 mg of the this compound sample.

-

Dissolve the sample in 50 mL of glacial acetic acid.

-

Add 2-3 drops of crystal violet indicator solution. The solution will appear violet.

-

Titrate with 0.1 N perchloric acid in glacial acetic acid until the color of the solution changes from violet to blue-green.

-

Record the volume of titrant used.

-

Perform a blank titration using 50 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.

-

-

Calculation:

Where:

-

V_sample = Volume of HClO4 used for the sample (mL)

-

V_blank = Volume of HClO4 used for the blank (mL)

-

N = Normality of the HClO4 solution

-

MW = Molecular weight of this compound (304.47 g/mol )

-

W = Weight of the sample (g)

-

2. Determination of Water Content by Karl Fischer Titration

Due to the hygroscopic nature of this compound, accurate determination of water content is crucial.

-

Principle: The Karl Fischer titration is a specific method for the determination of water content. It is based on the quantitative reaction of water with an iodine-sulfur dioxide reagent in the presence of a base and an alcohol.

-

Reagents and Equipment:

-

Karl Fischer titrator (volumetric or coulometric).

-

Karl Fischer reagent (e.g., Hydranal™-Composite 5).

-

Anhydrous methanol (B129727).

-

Water standard for titer determination.

-

-

Procedure:

-

Add anhydrous methanol to the titration vessel of the Karl Fischer titrator and pre-titrate to a stable, dry endpoint.

-

Accurately weigh a suitable amount of the this compound sample (typically 100-200 mg, depending on the expected water content) and add it to the titration vessel.

-

The sample is stirred to dissolve and release its water content.

-

Titrate the sample with the Karl Fischer reagent until the endpoint is reached. The instrument will automatically detect the endpoint and calculate the water content.

-

The titer of the Karl Fischer reagent should be determined regularly using a certified water standard.

-

-

Calculation: The instrument software automatically calculates the percentage of water in the sample based on the titrant consumption and the weight of the sample.

3. Identity Confirmation by Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the identity of the material by comparing its spectrum to a reference spectrum.

-

Principle: The infrared spectrum provides a unique "fingerprint" of a molecule based on the vibrations of its chemical bonds.

-

Reagents and Equipment:

-

Fourier Transform Infrared (FTIR) spectrometer.

-

Potassium bromide (KBr), spectroscopy grade, dried.

-

Agate mortar and pestle.

-

Pellet press.

-

-

Procedure (KBr Pellet Method):

-

Grind 1-2 mg of the this compound sample with approximately 200 mg of dried KBr in an agate mortar until a fine, homogeneous powder is obtained.[7]

-

Transfer the mixture to a pellet die.

-

Press the mixture under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.[8]

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Record the infrared spectrum over the range of 4000-400 cm⁻¹.

-

Compare the obtained spectrum with a reference spectrum of this compound. The positions and relative intensities of the absorption bands should match. Key characteristic peaks include C-H stretching vibrations of the butyl groups and the strong absorption band of the nitrate group.

-

Mandatory Visualization

Caption: Quality control workflow for commercial this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. xylemanalytics.com [xylemanalytics.com]

- 3. Investigation of Method for Moisture Content of Salt Using Karl Fischer Titration [jstage.jst.go.jp]

- 4. digicollections.net [digicollections.net]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. The non-aqueous titrimetric assay of selected antibiotics using tetra-N-butylammonium hydroxide as titrant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. shimadzu.com [shimadzu.com]

- 8. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

Tetrabutylammonium nitrate safety data sheet (SDS) information for researchers

An In-depth Technical Guide for Scientists and Drug Development Professionals

Tetrabutylammonium (B224687) nitrate (B79036) (TBAN) is a quaternary ammonium (B1175870) salt with a wide range of applications in scientific research, including as a phase-transfer catalyst and a supporting electrolyte in electrochemistry. Due to its utility, a thorough understanding of its safety profile is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the safety data for tetrabutylammonium nitrate, including its physical and chemical properties, toxicological profile, and recommended handling procedures.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this chemical are its oxidizing properties and its potential to cause irritation to the skin, eyes, and respiratory system.[1][2] A significant health concern is the potential to cause methemoglobinemia upon ingestion or inhalation.[1]

GHS Hazard Statements:

-

H272: May intensify fire; oxidizer.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Signal Word: Danger[3]

Physicochemical Information

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage. It is a white, crystalline powder that is hygroscopic, meaning it readily absorbs moisture from the air.[1]

| Property | Value | Reference |

| Chemical Formula | C₁₆H₃₆N₂O₃ | [4][5] |

| Molecular Weight | 304.47 g/mol | [4] |

| Appearance | White crystalline powder | [1][5] |

| Melting Point | 116-118 °C | [5] |

| Solubility | Soluble in water and polar organic solvents. | [6] |

| Stability | Stable under recommended storage conditions, but hygroscopic.[5] |

Toxicological Data

The toxicological properties of this compound have not been fully investigated.[1] However, available data indicates potential for significant health effects. The primary toxicological concerns are acute toxicity and local irritation.

Acute Toxicity

Limited quantitative data is available for the acute toxicity of this compound. The most frequently cited value is the intravenous lethal dose in mice.

| Route | Species | Value | Reference |

| Intravenous LD50 | Mouse | 10 mg/kg | [3][7] |

LD50: The dose of a substance that is lethal to 50% of a test population.

Irritation

This compound is known to be an irritant to the skin, eyes, and respiratory system.[1][2]

-

Skin Irritation: Causes skin irritation.[1]

-

Eye Irritation: Causes serious eye irritation.[1]

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1]

Methemoglobinemia

A key toxicological concern associated with nitrate-containing compounds is methemoglobinemia.[1] Ingestion or inhalation of nitrates can lead to their conversion to nitrites in the body.[[“]][9] Nitrites then oxidize the iron in hemoglobin from the ferrous state (Fe²⁺) to the ferric state (Fe³⁺), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to a state of functional anemia.[10]

Symptoms of methemoglobinemia include cyanosis (a bluish discoloration of the skin), headache, dizziness, shortness of breath, and in severe cases, can be fatal.[1]

Below is a diagram illustrating the pathway of nitrate-induced methemoglobinemia.

Experimental Protocols

Acute Toxicity (LD50) Determination

The intravenous LD50 value for this compound in mice was likely determined using a method similar to the following general protocol:

-

Animal Selection: Healthy, young adult mice of a specific strain are selected and acclimatized to laboratory conditions.

-

Dose Preparation: this compound is dissolved in a suitable sterile vehicle (e.g., saline) to achieve a series of graded concentrations.

-

Administration: A specified volume of the test substance solution is administered intravenously to different groups of animals, with each group receiving a different dose. A control group receives only the vehicle.

-

Observation: Animals are observed for a set period (typically 14 days) for signs of toxicity and mortality.

-

Data Analysis: The number of mortalities at each dose level is recorded, and the LD50 value is calculated using statistical methods, such as the probit analysis.

Skin and Eye Irritation Studies

Standard protocols for assessing skin and eye irritation, such as the Draize test, are commonly used, although in vitro alternatives are gaining prominence.

-

Draize Rabbit Skin Test (In Vivo):

-

A small area of skin on the back of albino rabbits is clipped free of fur.

-

A specific amount of the test substance is applied to the prepared skin and covered with a gauze patch.

-

After a set exposure period, the patch is removed, and the skin is evaluated for signs of erythema (redness) and edema (swelling) at various time points.

-

The severity of the reactions is scored to determine the irritation potential.

-

-

Reconstructed Human Epidermis (RhE) Test (In Vitro):

-

A three-dimensional model of the human epidermis is used.

-

The test substance is applied topically to the tissue surface.

-

After a defined exposure and post-incubation period, cell viability is measured, typically using a colorimetric assay (e.g., MTT assay).

-

A reduction in cell viability below a certain threshold indicates that the substance is an irritant.

-

-

Draize Rabbit Eye Test (In Vivo):

-

A small amount of the test substance is instilled into the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control.

-

The eyes are examined at specific intervals for signs of corneal opacity, iritis, and conjunctival redness and swelling.

-

The severity of the lesions is scored to classify the substance's eye irritation potential.

-

Safe Handling and Emergency Procedures

Given the hazardous nature of this compound, strict adherence to safety protocols is essential.

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Skin Protection: Impervious gloves (e.g., nitrile rubber) and a lab coat or other protective clothing should be worn to prevent skin contact.

-

Respiratory Protection: If engineering controls are not sufficient to control airborne dust, a NIOSH-approved respirator should be used.

Handling and Storage

-

Avoid generating dust.

-

Keep the container tightly closed.[[“]]

-

Store in a cool, dry, well-ventilated area away from combustible materials and other incompatible substances.[[“]]

-

Protect from moisture due to its hygroscopic nature.[[“]]

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[1]

-

Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

Note for Physicians: In cases of suspected methemoglobinemia, treatment with methylene (B1212753) blue may be indicated.[1]

The following diagram outlines a logical workflow for the risk assessment and handling of this compound in a research setting.

Conclusion

This compound is a valuable reagent in research and development, but it poses several health and safety risks that must be managed appropriately. Researchers must be aware of its oxidizing properties, its potential to cause skin, eye, and respiratory irritation, and the serious risk of methemoglobinemia. By understanding these hazards, implementing robust engineering controls, using appropriate personal protective equipment, and adhering to safe handling and emergency procedures, the risks associated with the use of this compound can be effectively minimized. This guide serves as a foundational resource for the safe and responsible use of this chemical in a laboratory setting.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound | C16H36N2O3 | CID 16027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. This compound | 1941-27-1 [chemicalbook.com]

- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 8. consensus.app [consensus.app]

- 9. health.state.mn.us [health.state.mn.us]

- 10. journalofethics.ama-assn.org [journalofethics.ama-assn.org]

Preparation of Tetrabutylammonium Nitrate Stock Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preparation of stock solutions of Tetrabutylammonium (B224687) nitrate (B79036) (TBAN), a quaternary ammonium (B1175870) salt widely utilized in various scientific disciplines, including organic synthesis, electrochemistry, and pharmaceutical sciences.[1] This document outlines the key physicochemical properties of TBAN, its solubility in common laboratory solvents, detailed protocols for the preparation of stock solutions, and methods for concentration determination.

Physicochemical Properties of Tetrabutylammonium Nitrate

This compound is a white, crystalline solid at room temperature.[2][3] It is a quaternary ammonium salt consisting of a central nitrogen atom bonded to four butyl groups, with a nitrate counterion.[4]

| Property | Value | Source |

| Molecular Formula | C₁₆H₃₆N₂O₃ | [2][4] |

| Molecular Weight | 304.47 g/mol | [2][3][4] |

| Appearance | White crystalline powder | [3][5] |

| Melting Point | 116-118 °C | [5] |

| Purity (Assay) | ≥ 97% | |

| Hygroscopicity | Hygroscopic | [5] |

Solubility Profile

This compound exhibits high solubility in polar solvents and is less soluble in non-polar solvents.[6] The nitrate ion contributes to its solubility in polar environments through hydrogen bond acceptance.[6]

| Solvent | Solubility ( g/100 mL) | Temperature (°C) | Source |